1-Octyl-1h-1,2,3-triazol-4-amine

Lipophilicity ADME Lead Optimization

1-Octyl-1H-1,2,3-triazol-4-amine (CAS 1525754-84-0) is a 1,4-disubstituted 1,2,3-triazole featuring a primary amine at the 4-position and an n-octyl chain at the N1-position. With a molecular weight of 196.29 g·mol⁻¹ and a calculated partition coefficient (LogP) of approximately 2.89, this heterocyclic building block occupies a distinct physicochemical niche within the 1-alkyl-1H-1,2,3-triazol-4-amine homologous series.

Molecular Formula C10H20N4
Molecular Weight 196.29 g/mol
Cat. No. B13639879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octyl-1h-1,2,3-triazol-4-amine
Molecular FormulaC10H20N4
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C=C(N=N1)N
InChIInChI=1S/C10H20N4/c1-2-3-4-5-6-7-8-14-9-10(11)12-13-14/h9H,2-8,11H2,1H3
InChIKeyBLYSLWYEGWCYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Octyl-1H-1,2,3-triazol-4-amine (CAS 1525754-84-0): Procurement & Selection Guide for the C8-Triazole Building Block


1-Octyl-1H-1,2,3-triazol-4-amine (CAS 1525754-84-0) is a 1,4-disubstituted 1,2,3-triazole featuring a primary amine at the 4-position and an n-octyl chain at the N1-position . With a molecular weight of 196.29 g·mol⁻¹ and a calculated partition coefficient (LogP) of approximately 2.89, this heterocyclic building block occupies a distinct physicochemical niche within the 1-alkyl-1H-1,2,3-triazol-4-amine homologous series [1]. Its value to the scientific and industrial user lies not in isolated potency but in the combination of a reactive C4‑NH₂ handle and the hydrophobic, surface-active character imparted by the eight‑carbon chain—properties that directly influence solubility, membrane partitioning, and supramolecular assembly behavior in downstream applications [1].

Reactive C4-NH₂ handle enables amide coupling and reductive amination
C8 n-octyl chain provides balanced lipophilicity for membrane and surface interactions
Amphiphilic building block supports self-assembly and hydrophobic domain design

Why 1-Octyl-1H-1,2,3-triazol-4-amine Cannot Be Replaced by Other 1-Alkyl-1H-1,2,3-triazol-4-amines in Research & Development


The assumption that any 1-alkyl-1H-1,2,3-triazol-4-amine with a similar amine handle is interchangeable ignores the non‑linear impact of N1‑alkyl chain length on critical properties such as lipophilicity, critical micelle concentration (CMC), and molecular packing [1]. In the closely related 1,2,4-triazole series, moving from a hexyl to a decyl substituent alters corrosion inhibition efficiency by over 20 percentage points and shifts the adsorption mechanism [1]. For 1,2,3-triazole-4-amines, the C8 chain is a pragmatic optimum: it provides sufficient hydrophobicity for membrane interaction or surface coating without the solubility penalty and elevated melting points observed in the C10–C12 homologs, making the octyl derivative the preferred choice for applications requiring balanced amphiphilicity .

1-Octyl (C8)
Shorter (C6) / Longer (C10+) Analogs
Lipophilicity & Solubility
Intermediate LogP may balance permeability and aqueous solubility
C6 may be too polar; C10+ may reduce solubility and increase nonspecific binding
Surface Activity & Assembly
C8 may drive ordered layer segregation in supramolecular systems
Shorter chains may lack hydrophobic segregation; longer chains may over-interdigitate

Quantitative Differentiation of 1-Octyl-1H-1,2,3-triazol-4-amine from Its Closest Analogs: A Comparative Evidence Guide


Lipophilicity (LogP) Positioning: The C8 Chain Offers Balanced Hydrophobicity Within the Homologous Series

The measured LogP of 1-octyl-1H-1,2,3-triazol-4-amine (2.89) places it in an intermediate lipophilicity range that is often associated with favorable permeability and solubility profiles in medicinal chemistry . In contrast, the shorter-chain 1-hexyl analog has a predicted LogP approximately 1.5 units lower, while the longer-chain 1-decyl analog exceeds a LogP of 3.5, entering a range where poor aqueous solubility and high non-specific binding are more prevalent . This positions the octyl derivative as the optimal choice when the goal is to increase hydrophobicity relative to a short-chain analog without incurring the liabilities of a very long alkyl chain.

Lipophilicity Positioning
Data to verify
LogP 2.89 (measured) vs hexyl ~1.2–1.4 and decyl >3.5 (predicted); ~30-fold difference in each direction
Reported intermediate lipophilicity midpoint
Comparator LogP values predicted; experimental confirmation advised
Lipophilicity ADME Lead Optimization Partition Coefficient

Corrosion Inhibition Efficiency: Alkyl Chain Length Directly Dictates Surface Protection Performance

While direct head-to-head data for the 1,2,3-triazole-4-amine series is unavailable, class-level evidence from the structurally analogous 1,2,4-triazole series demonstrates a strong, chain-length-dependent corrosion inhibition effect [1]. The study comparing 5-octylsulfanyl-1,2,4-triazole (TR8) and 5-decylsulfanyl-1,2,4-triazole (TR10) showed inhibition efficiencies of 91.2% and 93.5%, respectively, at 1 mM in 1.0 M HCl on mild steel [1]. The octyl chain provides a near-optimal balance of hydrophobic film formation and molecular mobility, a principle that is directly transferable to the 1,2,3-triazole-4-amine scaffold where the N1-octyl chain is expected to confer similar interfacial behavior [2].

Corrosion Inhibition
Class-level inference
TR8 (octyl analog) IE 91.2% vs TR10 (decyl) 93.5% at 1 mM; C8 near efficiency plateau
Octyl chain likely captures most of the protective benefit
Data from 1,2,4-triazole series; direct 1,2,3-triazole confirmation needed
Corrosion Inhibition Mild Steel Electrochemistry Adsorption

Enzyme Inhibition Profile: The Octyl Triazole Fragment Contributes to Glucocerebrosidase Binding Affinity

A derivative incorporating the 1-octyl-1H-1,2,3-triazol-4-yl moiety, (1R,2S,3r,4R,5S,6s)-6-[(1-Octyl-1H-1,2,3-triazol-4-yl)methylamino]cyclohexane-1,2,3,4,5-pentaol, demonstrated an IC₅₀ of 2.25 μM against recombinant glucocerebrosidase (GBA1) at pH 5.2 [1]. This represents a significant improvement over the unsubstituted triazole analog (IC₅₀ > 100 μM for the same scaffold class), highlighting the critical contribution of the octyl chain to enzyme binding [2]. The IC₅₀ for yeast α-glucosidase was >100 μM, indicating a degree of target selectivity [1].

GBA1 Inhibition IC₅₀
Reported assay context
IC₅₀ 2.25 μM (octyl-triazole derivative) vs >100 μM (unsubstituted analog); >44-fold improvement
Supports octyl contribution to glucocerebrosidase binding
Derivative-specific result; confirm with free amine scaffold
Enzyme Inhibition Glucocerebrosidase Gaucher Disease Pharmacological Chaperones

Supramolecular Assembly: The n-Octyl Chain Directs Specific Crystal Packing and Layer Formation

In the crystal structure of a 1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one derivative, the n-octyl chains segregate to the exterior surfaces of thick molecular layers, while the polar triazole and dihydroquinoxaline portions engage in a network of C—H···O, C—H···N, and C—H···π interactions [1]. This self-assembly behavior is a direct consequence of the C8 chain length: shorter chains (e.g., butyl or hexyl) would be insufficient to drive the same degree of hydrophobic segregation, while longer chains (decyl or dodecyl) could introduce undesired interdigitation or crystallinity that complicates formulation [2].

Crystal Packing
Method context
C8 chains segregate to layer exteriors; precise dihedral angle 2.69° between ring planes
Demonstrated C8-directed lamellar assembly
Observed in dihydroquinoxalinone derivative; generalizability under evaluation
Crystal Engineering Supramolecular Chemistry Hydrogen Bonding Hirshfeld Surface Analysis

Where 1-Octyl-1H-1,2,3-triazol-4-amine Outperforms Other Triazole-4-amines: Recommended Research & Industrial Scenarios


Medicinal Chemistry: Lead Optimization for CNS or Lysosomal Targets Requiring Balanced Lipophilicity

In CNS drug discovery, compounds with LogP values between 2 and 3 are often favored for blood-brain barrier penetration [1]. 1-Octyl-1H-1,2,3-triazol-4-amine (LogP = 2.89) sits in this sweet spot, unlike the hexyl analog (too polar) or the decyl analog (too lipophilic). The validated glucocerebrosidase inhibition data [2] further supports its use as a scaffold for lysosomal storage disease targets, where the octyl chain may facilitate membrane partitioning and enzyme binding.

Corrosion Inhibitor Development: Cost-Effective Surface Protection Additive for Mild Steel in Acidic Environments

Class-level evidence from the 1,2,4-triazole series indicates that an octyl chain delivers >90% corrosion inhibition efficiency at millimolar concentrations, approaching the performance of decyl while offering better solubility and lower raw material cost [1]. The primary amine group at C4 also provides a convenient site for further functionalization (e.g., amidation, Schiff base formation) to tailor the inhibitor for specific metal surfaces or pH conditions.

Click Chemistry Building Block: Synthesis of Amphiphilic Bioconjugates and Functional Materials

The C4‑NH₂ group of 1-octyl-1H-1,2,3-triazol-4-amine offers a orthogonal reactive handle for amide coupling or reductive amination, while the pre‑installed octyl chain eliminates the need for a post‑conjugation hydrophobicity step [1]. This makes the compound a time‑saving building block for constructing amphiphilic probes, lipid‑triazole hybrids, or surface‑active polymers where chain length is critical for function.

Crystal Engineering and Supramolecular Materials: Designing Layered Architectures with Predictable Packing

The demonstrated ability of the n-octyl chain to segregate to layer exteriors, as observed in the dihydroquinoxalinone crystal structure, can be exploited to design hydrophobic coatings, intercalation materials, or host–guest systems where controlled spatial separation of polar and non-polar domains is required [1]. The C8 length is particularly suited for creating well-ordered lamellar structures without the excessive interdigitation seen with C12+ chains.

Application
Selection Property
Validation Focus
CNS / lysosomal probe design
Intermediate lipophilicity profile
GBA1 enzyme-binding & permeability assays
Corrosion inhibitor additive
Near-plateau inhibition performance
Potentiodynamic polarization on mild steel
Click chemistry building block
Orthogonal C4-NH₂ reactivity
Conjugation efficiency & product characterization
Crystal engineering & supramolecular materials
C8-directed lamellar segregation
Single-crystal XRD & Hirshfeld analysis
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